molecular formula C18H18Cl2FN3OS B2400847 2-chloro-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216404-42-0

2-chloro-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2400847
CAS No.: 1216404-42-0
M. Wt: 414.32
InChI Key: AJWDJZDVJSYUBE-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C18H18Cl2FN3OS and its molecular weight is 414.32. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Antitumor and Anticancer Properties

    Benzothiazole derivatives, including those with substituents like dimethylamino, fluoro, and chloro groups, have been synthesized and evaluated for their cytotoxic and antitumor activities against various cancer cell lines. For instance, novel derivatives of 6-amino-2-phenylbenzothiazole, bearing different substituents, demonstrated cytostatic activities against malignant human cell lines, indicating potential applications in cancer therapy (Racané et al., 2006).

  • Antimicrobial Activity

    Benzothiazole derivatives have been explored for their antimicrobial efficacy. Synthesis of new benzothiazole acylhydrazones and evaluation of their anticancer agents highlighted not only their potential in cancer treatment but also opened avenues for antimicrobial applications (Osmaniye et al., 2018).

Chemical Synthesis and Material Science

  • Corrosion Inhibition

    Benzothiazole derivatives have been identified as effective corrosion inhibitors for metals, offering potential applications in material science and engineering. Experimental and theoretical studies on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments have shown that these compounds provide significant protection against corrosion, highlighting their utility in industrial applications (Hu et al., 2016).

  • Fluorescence and Photophysical Properties

    The modification of benzothiazole derivatives with various substituents affects their spectroscopic and photophysical properties, making them suitable for applications in fluorescence-based sensors and optical materials. Studies on the halogen-substituent effect on the spectroscopic properties of benzothiazole derivatives have provided insights into designing fluorescent probes and materials (Misawa et al., 2019).

Environmental and Agricultural Applications

  • Pesticidal Activity: Some benzothiazole derivatives exhibit strong pesticidal activity, particularly against lepidopterous pests. The unique structural features of these compounds contribute to their efficacy as insecticides, offering a novel mode of action distinct from existing commercial pesticides. This suggests potential applications in integrated pest management and resistance management strategies (Tohnishi et al., 2005).

Properties

IUPAC Name

2-chloro-N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3OS.ClH/c1-22(2)9-10-23(17(24)13-5-3-4-6-14(13)19)18-21-15-8-7-12(20)11-16(15)25-18;/h3-8,11H,9-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWDJZDVJSYUBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=CC=C3Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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